molecular formula C23H37NO4 B8236286 N-Arachidonoyl-L-Serine-d8

N-Arachidonoyl-L-Serine-d8

Cat. No.: B8236286
M. Wt: 399.6 g/mol
InChI Key: FQUVPTVNRMUOPO-IQUBVVFLSA-N
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Description

N-Arachidonoyl-L-Serine-d8 is a deuterated form of N-Arachidonoyl-L-Serine, a compound that belongs to the family of endocannabinoids. This compound is characterized by the presence of eight deuterium atoms at specific positions within its molecular structure. It is primarily used as an internal standard for the quantification of N-Arachidonoyl-L-Serine in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Arachidonoyl-L-Serine-d8 involves the incorporation of deuterium atoms into the molecular structure of N-Arachidonoyl-L-Serine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol (EtOH-d6) to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl-L-Serine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reaction conditions typically involve the use of acidic or basic media to facilitate the oxidation process.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction conditions typically involve the use of anhydrous solvents to prevent the hydrolysis of the reducing agents.

    Substitution: Common reagents include halogenating agents such as chlorine (Cl2) and bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups .

Scientific Research Applications

N-Arachidonoyl-L-Serine-d8 has a wide range of scientific research applications, including:

    Chemistry: It is used as an internal standard in mass spectrometry for the quantification of N-Arachidonoyl-L-Serine.

    Biology: It is used in studies related to lipid biochemistry and endocannabinoid signaling.

    Medicine: It is used in pharmacological studies to investigate the effects of endocannabinoids on various physiological functions.

    Industry: It is used in the development of high-purity lipid standards for various industrial applications.

Mechanism of Action

N-Arachidonoyl-L-Serine-d8 exerts its effects through various molecular targets and pathways. It does not bind to the central cannabinoid receptors (CB1 and CB2) or the vanilloid receptor 1 (VR1). Instead, it acts through other pathways, including the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC). This leads to the relaxation of isolated rat mesenteric arteries and abdominal aorta .

Comparison with Similar Compounds

N-Arachidonoyl-L-Serine-d8 is similar to other endocannabinoids such as N-Arachidonoyl-Ethanolamine (Anandamide) and N-Arachidonoyl-Glycine. it has unique properties due to the presence of deuterium atoms, which make it suitable for use as an internal standard in analytical applications. Other similar compounds include:

This compound stands out due to its unique deuterated structure, which enhances its stability and makes it an ideal internal standard for mass spectrometry .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVPTVNRMUOPO-IQUBVVFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)N[C@@H](CO)C(=O)O)/[2H])/[2H])/[2H])/CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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